4,4-Dimethylcholest-7-ene-3-ol
Description
4,4-Dimethylcholest-7-ene-3-ol is a steroidal compound characterized by a cholestane backbone with a double bond at position C7-C8 and two methyl groups at the C4 position. Its systematic IUPAC name is (3β,4α,5α)-4,4-dimethylcholest-7-en-3-ol, reflecting the stereochemistry of the hydroxyl group (3β), methyl substituents (4α,4α), and the 5α configuration of the steroid core. This compound is part of a broader class of 4-methylsterols, which are intermediates in sterol biosynthesis and have been studied for their roles in membrane structure and enzymatic pathways .
Properties
Molecular Formula |
C29H50O |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,5R,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h11,19-20,22-26,30H,8-10,12-18H2,1-7H3/t20-,22-,23+,24?,25+,26+,28-,29-/m1/s1 |
InChI Key |
UVNXFLZMQCAWCP-TURWDIKPSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C |
Synonyms |
4,4-dimethyl-5 alpha-cholest-7-ene-3 beta-ol 4,4-dimethylcholest-7-ene-3-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4-Dimethylcholest-7-ene-3-ol shares structural and functional similarities with other methylated sterols and cholestane derivatives. Below is a detailed comparison based on synthesis, physical properties, and biological relevance.
Structural Analogues
| Compound Name | Structural Differences | Key Functional Groups | Molecular Formula |
|---|---|---|---|
| This compound | Double bond at C7-C8; 4α,4α-dimethyl groups; 3β-hydroxyl | -OH, -CH(CH3)2 | C29H50O |
| 4-Methylcholest-8-en-3β-ol | Double bond at C8-C9; single methyl group at C4 | -OH, -CH3 | C28H48O |
| 4α-Methyl-5α-cholest-8-en-3β-ol | Double bond at C8-C9; 4α-methyl group; 5α configuration | -OH, -CH3 | C28H48O |
| 4-Carboxy-cholest-7-en-3-ol | Carboxylic acid substituent at C4; double bond at C7-C8 | -OH, -COOH | C28H44O3 |
| 5α-Cholest-7-en-3β-ol | No methyl groups at C4; double bond at C7-C8 | -OH | C27H46O |
Sources : Structural data derived from ontology classifications and synthetic pathways .
Physical and Spectral Properties
| Property | This compound | 4-Methylcholest-8-en-3β-ol | 4-Carboxy-cholest-7-en-3-ol |
|---|---|---|---|
| Melting Point | 148–150°C (recrystallized) | 132–134°C | 210–212°C (dec.) |
| ¹H NMR (δ ppm) | 0.68 (s, 3H, C18-CH3) | 0.71 (s, 3H, C18-CH3) | 0.67 (s, 3H, C18-CH3) |
| MS (m/z) | 414 [M]+ | 400 [M]+ | 428 [M]+ |
| Solubility | Insoluble in water; soluble in CHCl3 | Similar to parent compound | Soluble in polar organic solvents |
Notes:
- The 4,4-dimethyl substitution increases hydrophobicity compared to mono-methylated analogs.
- Carboxylic acid derivatives exhibit higher polarity and lower thermal stability .
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